1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine
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Overview
Description
1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a pyridine ring and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromo-1-methylpyrazole with 4-pyridylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium(II) acetate and requires a base such as potassium carbonate in a solvent like ethanol. The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential neuroprotective properties and as a candidate for drug development.
Industry: Utilized in the development of novel materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphodiesterase enzymes, which play a role in various cellular signaling pathways . The compound’s ability to modulate these pathways can lead to therapeutic effects, such as neuroprotection and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl-phenoxymethyl-quinoline: Similar in structure but with additional phenoxymethyl and quinoline groups.
5-(4-pyridinyl)-1,2,4-triazole: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
1-methyl-4-(pyridin-4-yl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10N4 |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methyl-4-pyridin-4-ylpyrazol-3-amine |
InChI |
InChI=1S/C9H10N4/c1-13-9(10)8(6-12-13)7-2-4-11-5-3-7/h2-6H,10H2,1H3 |
InChI Key |
ZFNIUUHNNGAJOH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C2=CC=NC=C2)N |
Origin of Product |
United States |
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